

Fmoc-PEG24-NHS Ester: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Fmoc-PEG24-NHS ester

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Harnessing the Power of PEGylation for Advanced Bioconjugation and Drug Discovery

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This technical guide provides an in-depth overview of **Fmoc-PEG24-NHS ester**, a versatile heterobifunctional crosslinker, for researchers, scientists, and drug development professionals. This document details its chemical properties, applications, and experimental protocols, offering a comprehensive resource for its effective utilization in the laboratory.

Introduction to Fmoc-PEG24-NHS Ester

Fmoc-PEG24-NHS ester is a chemical compound widely used in bioconjugation, peptide synthesis, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2] It is a polyethylene glycol (PEG) linker featuring two distinct functional groups: a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a N-hydroxysuccinimide (NHS) ester.[1][3][4] This unique structure allows for sequential and specific chemical modifications of biomolecules.

The core components of the molecule each serve a critical function:

• Fmoc Group: This is a base-labile protecting group for the terminal amine. It allows for the selective deprotection of the amine under mild basic conditions, enabling further conjugation or extension of the molecule.



- PEG24 Spacer: The polyethylene glycol (PEG) chain consists of 24 ethylene glycol units.
 This long, hydrophilic spacer enhances the solubility and bioavailability of the conjugated molecule in aqueous media. It also provides steric hindrance, which can be advantageous in certain applications by reducing aggregation and improving pharmacokinetic properties.
- NHS Ester: This is a highly reactive group that readily forms stable amide bonds with primary amines, such as those found on the N-terminus of proteins or the side chains of lysine residues.

Physicochemical Properties and Data

The following tables summarize the key quantitative data for **Fmoc-PEG24-NHS ester**, compiled from various suppliers.

Property	Value	Reference
Molecular Formula	C70H116N2O30	
Molecular Weight	~1465.7 g/mol	
Purity	≥95% - 98%	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, DMF, DCM	
Storage Conditions	-20°C, under inert gas	_

Key Applications in Research and Drug Development

The unique trifunctional nature of **Fmoc-PEG24-NHS ester** makes it a valuable tool in a variety of applications:

 Bioconjugation: The NHS ester allows for the straightforward labeling of proteins, antibodies, and other amine-containing biomolecules. The PEG spacer enhances the properties of the resulting conjugate.



- Peptide Synthesis: In solid-phase peptide synthesis (SPPS), Fmoc-PEG24-NHS ester can be used to introduce a long, hydrophilic PEG linker to a peptide chain. This can improve the peptide's solubility, stability, and pharmacokinetic profile.
- PROTAC Development: This molecule is a commonly used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The Fmoc-PEG24-NHS ester acts as the flexible linker connecting the target protein ligand and the E3 ligase ligand.
- Drug Delivery and Nanotechnology: The PEG component can be used to modify drug carriers, such as nanoparticles or liposomes, to improve their circulation time and reduce immunogenicity.

Experimental Protocols

The following sections provide detailed methodologies for the key applications of **Fmoc-PEG24-NHS ester**. These are generalized protocols and may require optimization for specific applications.

General Protocol for NHS Ester Conjugation to a Primary Amine

This protocol describes the fundamental reaction of the NHS ester group with a primary amine on a target molecule (e.g., protein, peptide).

Materials:

- Fmoc-PEG24-NHS ester
- Amine-containing molecule (e.g., protein, peptide)
- Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Avoid buffers containing primary amines (e.g., Tris).
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine



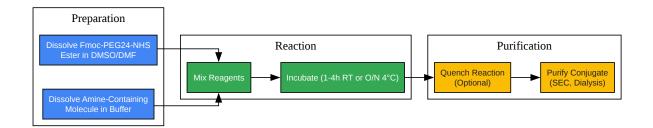
Purification system (e.g., size-exclusion chromatography, dialysis)

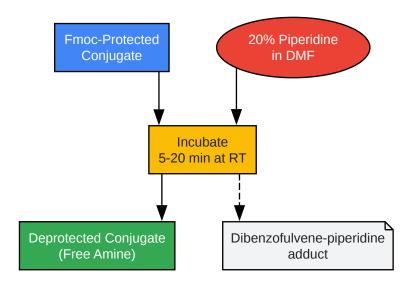
Procedure:

- Dissolve the Amine-Containing Molecule: Prepare a solution of the target molecule in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL for proteins).
- Prepare Fmoc-PEG24-NHS Ester Solution: Immediately before use, dissolve the Fmoc-PEG24-NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
- Reaction: Add a 5-20 fold molar excess of the dissolved Fmoc-PEG24-NHS ester to the solution of the amine-containing molecule. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of proteins.
- Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching (Optional): Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
- Purification: Remove excess, unreacted Fmoc-PEG24-NHS ester and byproducts by sizeexclusion chromatography, dialysis, or another suitable purification method.

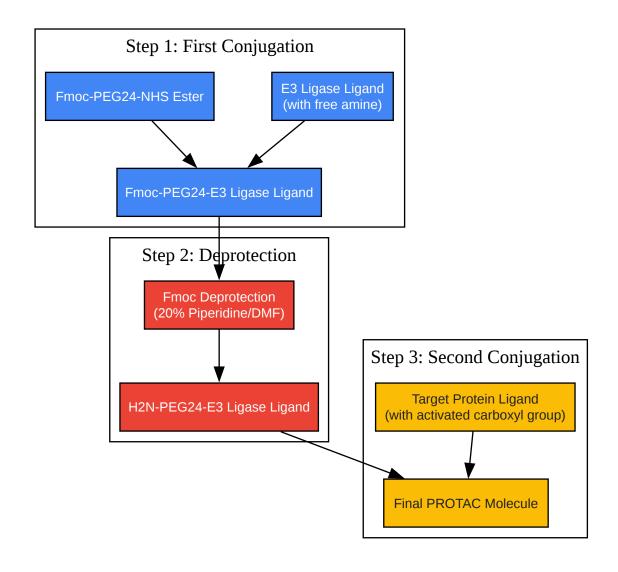
Diagram of NHS Ester Conjugation Workflow:











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